What are the physical and chemical properties of Methyl 9-hydroxynonanoate?
What are the physical and chemical properties of Methyl 9-hydroxynonanoate?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 9-hydroxynonanoate is an omega-hydroxy fatty acid methyl ester with growing interest in various scientific fields, from polymer chemistry to potential therapeutic applications. This technical guide provides a detailed overview of its physical and chemical properties, methodologies for its synthesis and analysis, and an exploration of its potential biological significance based on the current understanding of its broader chemical class. This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical and Physical Properties
Methyl 9-hydroxynonanoate is a C10 fatty acid methyl ester characterized by a terminal hydroxyl group. Its physical state at room temperature is a colorless to light yellow liquid.[1][2] Key identification and physical property data are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 34957-73-8[1][2] |
| Chemical Formula | C₁₀H₂₀O₃[1][2] |
| Molecular Weight | 188.27 g/mol [1][2] |
| IUPAC Name | methyl 9-hydroxynonanoate |
| Synonyms | 9-Hydroxynonanoic acid methyl ester, Methyl 9-hydroxypelargonate[1][2] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Purity | >95% (GC) | [1][2] |
| Boiling Point | 272 °C | [1] |
| Density | 0.97 g/mL at 25 °C | [1] |
| Storage Temperature | 2-8 °C, sealed in dry conditions |
Spectral Data for Structural Elucidation
Detailed spectral analysis is crucial for the unambiguous identification and characterization of Methyl 9-hydroxynonanoate. Below is a summary of expected spectral features based on its chemical structure and data for analogous compounds.
Table 3: Predicted Spectral Data
| Technique | Expected Features |
| ¹H NMR | - Singlet for the methyl ester protons (-OCH₃) around 3.6 ppm. - Triplet for the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) around 3.6 ppm. - Triplet for the methylene protons adjacent to the ester carbonyl (-CH₂COOCH₃) around 2.3 ppm. - A broad singlet for the hydroxyl proton (-OH), with its chemical shift being concentration and solvent dependent. - A series of multiplets for the other methylene protons in the aliphatic chain between approximately 1.2 and 1.6 ppm. |
| ¹³C NMR | - A peak for the ester carbonyl carbon (-COO-) around 174 ppm. - A peak for the carbon bearing the hydroxyl group (-CH₂OH) around 62 ppm. - A peak for the methyl ester carbon (-OCH₃) around 51 ppm. - A series of peaks for the methylene carbons in the aliphatic chain between approximately 24 and 34 ppm. |
| FT-IR (cm⁻¹) | - A broad absorption band for the O-H stretch of the hydroxyl group around 3300-3500 cm⁻¹. - C-H stretching vibrations for the aliphatic chain just below 3000 cm⁻¹. - A strong absorption band for the C=O stretch of the ester carbonyl group around 1740 cm⁻¹. - C-O stretching vibrations for the ester and alcohol groups in the 1050-1250 cm⁻¹ region.[3][4][5] |
| Mass Spectrometry (EI) | - The molecular ion peak (M⁺) at m/z 188. - Fragmentation patterns characteristic of fatty acid methyl esters, including a prominent peak at m/z 74 due to McLafferty rearrangement. - Loss of a water molecule (M-18) from the molecular ion. - Alpha-cleavage adjacent to the hydroxyl group. |
Experimental Protocols
The most common route for the synthesis of Methyl 9-hydroxynonanoate is the ozonolysis of methyl oleate (B1233923), a readily available starting material derived from vegetable oils, followed by a reductive workup.[6][7][8]
Synthesis via Ozonolysis of Methyl Oleate
This protocol outlines a general procedure for the synthesis of Methyl 9-hydroxynonanoate.
Materials:
-
Methyl oleate
-
Methanol (B129727) (or another suitable solvent)
-
Ozone (generated from an ozone generator)
-
Sodium borohydride (B1222165) (or other reducing agent)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Ozonolysis: Dissolve methyl oleate in a suitable solvent such as methanol or methylene chloride in a reaction vessel equipped with a gas dispersion tube and a cooling bath. Cool the solution to a low temperature (e.g., -78 °C). Pass a stream of ozone through the solution until the reaction is complete, which can be monitored by the disappearance of the starting material using techniques like thin-layer chromatography (TLC).
-
Reductive Workup: After completion of the ozonolysis, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone. Add a reducing agent, such as sodium borohydride, portion-wise to the cold solution to reduce the intermediate ozonide to the desired alcohol.
-
Workup and Extraction: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water. Extract the aqueous mixture with diethyl ether. Combine the organic layers and wash them with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[7]
Purification
The crude Methyl 9-hydroxynonanoate can be purified using high vacuum distillation or column chromatography.[7]
Column Chromatography Protocol:
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase (Eluent): A solvent system of increasing polarity, starting with a nonpolar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate. The optimal solvent system should be determined by TLC analysis.[9]
-
Procedure: Pack a chromatography column with a slurry of silica gel in the initial, nonpolar eluent. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity of Methyl 9-hydroxynonanoate are limited, its classification as a fatty acid ester of a hydroxy fatty acid (FAHFA) places it in a class of lipids with known anti-inflammatory and anti-diabetic properties.[10]
FAHFAs have been identified as endogenous ligands for G protein-coupled receptors (GPCRs), particularly GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).[11][12] Activation of GPR120 in adipocytes and macrophages is associated with beneficial metabolic effects.
Potential Signaling Pathway:
-
Binding and Activation: Methyl 9-hydroxynonanoate, as a FAHFA, may bind to and activate GPR120 on the surface of target cells like adipocytes and macrophages.[11]
-
G-Protein Coupling: Upon activation, GPR120 is thought to couple with Gαq/11 proteins.[11]
-
Downstream Effects: This coupling can lead to the recruitment of β-arrestin 2, which in macrophages, can mediate anti-inflammatory effects by inhibiting inflammatory signaling pathways such as the NF-κB pathway.[11][13] In adipocytes, GPR120 activation can enhance insulin-stimulated glucose uptake, contributing to improved insulin (B600854) sensitivity.[12]
Applications and Future Directions
Methyl 9-hydroxynonanoate serves as a valuable bifunctional molecule. Its ester and hydroxyl groups make it a suitable monomer for the synthesis of biodegradable polyesters.[6][7] From a drug development perspective, its potential to act as a GPR120 agonist warrants further investigation.[11][12] Future research should focus on:
-
Specific Biological Activity: Elucidating the specific anti-inflammatory and metabolic effects of Methyl 9-hydroxynonanoate in various in vitro and in vivo models.
-
Receptor Binding Affinity: Quantifying its binding affinity and efficacy at GPR120 and other potential receptors.
-
Pharmacokinetics and Metabolism: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a therapeutic agent.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs to optimize its biological activity.
Conclusion
Methyl 9-hydroxynonanoate is a readily synthesizable omega-hydroxy fatty acid methyl ester with well-defined physical and chemical properties. While its primary application has been in polymer science, its classification as a FAHFA suggests a potential role in modulating metabolic and inflammatory pathways through receptors like GPR120. This technical guide provides a foundational understanding of this compound and highlights the need for further research to fully uncover its therapeutic potential for professionals in drug development and related scientific disciplines.
References
- 1. mdpi.com [mdpi.com]
- 2. alkemix.eu [alkemix.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. Sustainable route to methyl-9-hydroxononanoate (polymer precursor) by oxidative cleavage of fatty acid methyl ester from rapeseed oil - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the omega-3 fatty acid receptor GPR120 mediates anti-inflammatory actions in immortalized hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
